

Comparative Analysis of Far-Red Alkyne and DBCO Probes

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Compound of Interest		
Compound Name:	DiSulfo-Cy5 alkyne	
Cat. No.:	B15597474	Get Quote

The primary alternatives to **DiSulfo-Cy5 alkyne** fall into two categories based on their click chemistry reactivity: copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (alkynes) and strain-promoted azide-alkyne cycloaddition (SPAAC) reagents (DBCO-alkynes). SPAAC reagents, such as DBCO derivatives, are particularly advantageous for live-cell imaging as they obviate the need for cytotoxic copper catalysts.[6][7][8]

The table below summarizes the key photophysical properties of **DiSulfo-Cy5 alkyne** and its main competitors. Brightness is a calculated value, derived from the product of the extinction coefficient and the quantum yield, providing a practical measure of a fluorophore's performance in imaging applications.



Probe	Chemist ry Type	Excitati on Max (nm)	Emissio n Max (nm)	Extincti on Coeffici ent (ε) (cm ⁻¹ M ⁻	Quantu m Yield (Φ)	Relative Brightn ess (ε * Φ)	Key Feature s
DiSulfo- Cy5 Alkyne	CuAAC	~649	~671	250,000[2][3]	~0.20	50,000	High water solubility, pH insensitiv e (4-10). [1][2][3]
Alexa Fluor 647 Alkyne	CuAAC	~650	~668	270,000	0.33	89,100	High photosta bility and brightnes s, a gold standard in imaging.
AZDye 647 Alkyne	CuAAC	~648	~671	250,000[10]	N/A	N/A	Spectrall y identical to Alexa Fluor 647 and Cy5. [1][2][3]
CF® 647 Dye Alkyne	CuAAC	~650	~668	250,000	N/A	N/A	Spectrall y similar to Cy5 and Alexa



							Fluor 647.[1][3]
Cy5 DBCO	SPAAC (Copper- Free)	~649	~666	250,000	~0.20	50,000	Ideal for live-cell imaging and applications where copper is a concern. [6][11] [12]
SeTau- 647- DBCO	SPAAC (Copper- Free)	~647	~690	N/A	N/A	N/A	Describe d as extremel y bright and hydrophili c.[13]

Note: Quantum yield and extinction coefficient values can vary depending on the solvent and measurement conditions. Data is aggregated from multiple commercial and literature sources. "N/A" indicates that specific quantitative data was not readily available in the searched documents.

Key Performance Considerations

Brightness and Photostability: For demanding applications like single-molecule imaging or long-term live-cell tracking, brightness and photostability are paramount. Alexa Fluor 647 is widely recognized for its superior photostability and brightness compared to traditional cyanine dyes.[9][14] While cyanine dyes are known for high extinction coefficients, they can be susceptible to photobleaching.[15][16] The development of photostabilizers and structural modifications to the cyanine core are active areas of research to mitigate this issue.[17][18]
 [19]



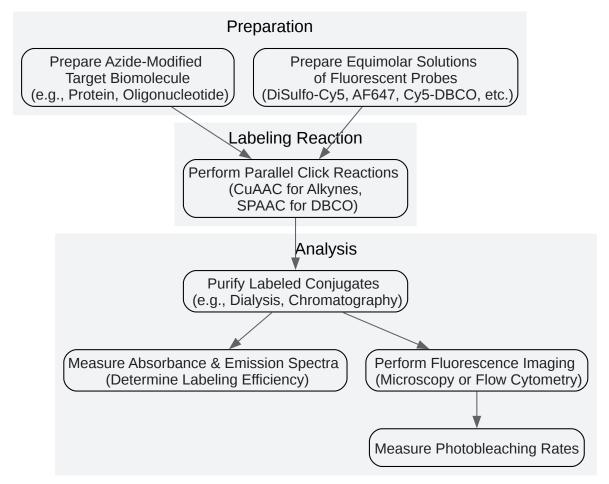
- Solubility and Aggregation: The "DiSulfo" prefix in DiSulfo-Cy5 indicates the presence of two sulfonate groups, which confer high water solubility.[5][20] This is critical for labeling biomolecules in aqueous buffers without using organic co-solvents, which can denature sensitive proteins.[20] When choosing an alternative, especially for protein labeling, selecting a sulfonated version (e.g., "Sulfo-Cy5") is recommended to prevent aggregation and ensure efficient removal of unreacted dye during purification.[20]
- Click Chemistry Reaction Type: The choice between copper-catalyzed (CuAAC) and copperfree (SPAAC) click chemistry is a critical decision point.
 - CuAAC (Alkyne Probes): This is a highly efficient and widely used reaction.[8][21]
 However, the requisite copper(I) catalyst can be toxic to cells, limiting its use in live-cell imaging. It is ideal for fixed samples and in vitro labeling.[8][22]
 - SPAAC (DBCO Probes): This reaction proceeds rapidly at physiological temperatures
 without a catalyst, making it highly biocompatible and the preferred method for labeling in
 living systems.[6][7][23]

Visualizing Experimental Design and Logic

To effectively compare fluorescent probes, a structured experimental workflow is essential. The following diagrams, created using the DOT language, illustrate key concepts and workflows.

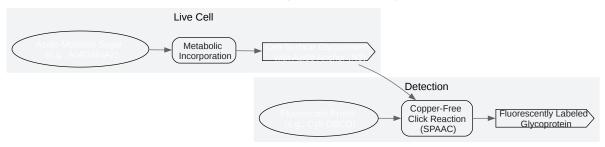


Experimental Workflow for Probe Comparison

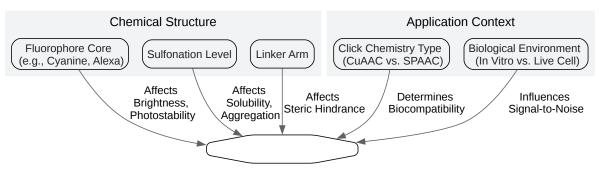




Metabolic Labeling and Detection Pathway



Probe Performance Factors



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